![molecular formula C9H14 B14159806 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-72-4](/img/structure/B14159806.png)
Syn-Tricyclo[6.1.0.02,4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syn-Tricyclo[61002,4]nonane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves complex organic reactions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields tricyclo[4.3.0.0]nonane-4,5-dione, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like thallium(III) nitrate.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Hydrogenation using platinum oxide as a catalyst.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with thallium(III) nitrate yields tricyclo[4.3.0.0]nonane-4,5-dione .
Scientific Research Applications
Syn-Tricyclo[6.1.0.02,4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Syn-Tricyclo[6.1.0.02,4]nonane involves its interaction with molecular targets through its rigid and spatially defined structure. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Shares a similar polycyclic structure but with different ring connectivity.
Tricyclo[3.2.2.0]nonene: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
81969-72-4 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
InChI Key |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C3CC3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


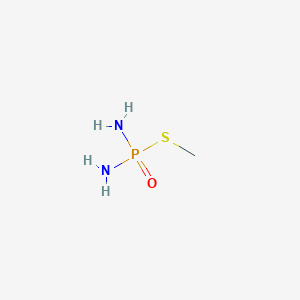
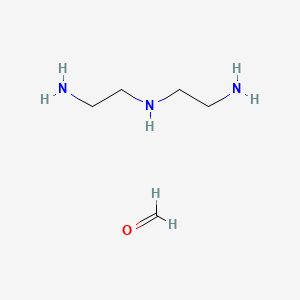
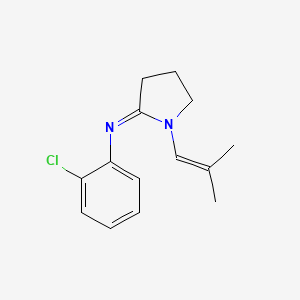
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)

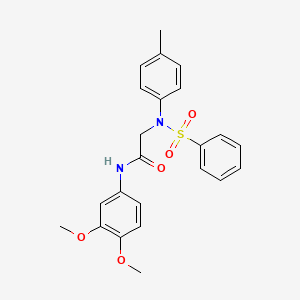
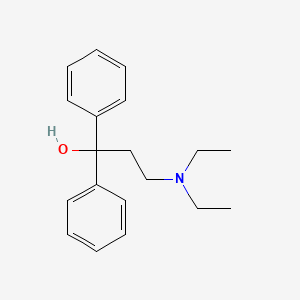
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)



![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
